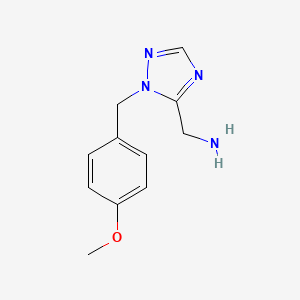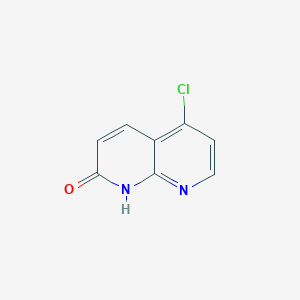![molecular formula C8H7N3O B1354610 1H-ピロロ[2,3-b]ピリジン-3-カルボキサミド CAS No. 74420-16-9](/img/structure/B1354610.png)
1H-ピロロ[2,3-b]ピリジン-3-カルボキサミド
概要
説明
1H-Pyrrolo[2,3-b]pyridine-3-carboxamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its potential biological activities, particularly as an inhibitor of various kinases, making it a promising candidate for therapeutic applications.
科学的研究の応用
1H-Pyrrolo[2,3-b]pyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Acts as an inhibitor of kinases, making it useful in studying signal transduction pathways.
Medicine: Potential therapeutic agent for treating diseases such as cancer due to its kinase inhibitory activity.
Industry: Employed in the development of new pharmaceuticals and agrochemicals
作用機序
Target of Action
1H-Pyrrolo[2,3-b]pyridine-3-carboxamide primarily targets the Fibroblast Growth Factor Receptors (FGFRs) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types . These receptors play a crucial role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . 1H-Pyrrolo[2,3-b]pyridine-3-carboxamide inhibits this process, thereby disrupting the FGFR signaling pathway .
Biochemical Pathways
The compound affects the FGFR signaling pathway, which is involved in various biological processes. Abnormal activation of this pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers . By inhibiting FGFR, the compound can potentially halt cancer initiation, progression, and resistance to cancer therapy .
Pharmacokinetics
This suggests that it could have beneficial pharmacokinetic properties, potentially improving its bioavailability .
Result of Action
In vitro studies have shown that 1H-Pyrrolo[2,3-b]pyridine-3-carboxamide can inhibit cell proliferation and induce apoptosis in breast cancer 4T1 cells . It also significantly inhibits the migration and invasion of these cells .
将来の方向性
The research on 1H-Pyrrolo[2,3-b]pyridine-3-carboxamide and its derivatives is ongoing, with a focus on developing them as FGFR inhibitors for cancer therapy . These compounds are also being studied as novel immunomodulators targeting JAK3 for use in treating immune diseases such as organ transplantation . Furthermore, they are being investigated as FLT3 inhibitors for the treatment of acute myeloid leukemia .
生化学分析
Biochemical Properties
1H-Pyrrolo[2,3-b]pyridine-3-carboxamide plays a crucial role in biochemical reactions, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). It interacts with FGFR1, FGFR2, and FGFR3, exhibiting potent inhibitory activity with IC50 values of 7, 9, and 25 nM, respectively . These interactions inhibit the FGFR signaling pathway, which is involved in cell proliferation, migration, and angiogenesis. By inhibiting these receptors, 1H-Pyrrolo[2,3-b]pyridine-3-carboxamide can potentially halt the progression of various cancers.
Cellular Effects
1H-Pyrrolo[2,3-b]pyridine-3-carboxamide has been shown to affect various types of cells and cellular processes. In breast cancer cells (4T1), it inhibits cell proliferation and induces apoptosis . Additionally, it significantly inhibits cell migration and invasion, which are critical processes in cancer metastasis. The compound influences cell signaling pathways, including the RAS-MEK-ERK, PLCγ, and PI3K-Akt pathways, which are essential for cell growth and survival .
Molecular Mechanism
At the molecular level, 1H-Pyrrolo[2,3-b]pyridine-3-carboxamide exerts its effects by binding to the tyrosine kinase domain of FGFRs, preventing their autophosphorylation and subsequent activation of downstream signaling pathways . This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells. The compound’s low molecular weight also makes it an appealing lead compound for further optimization .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1H-Pyrrolo[2,3-b]pyridine-3-carboxamide have been observed to change over time. The compound’s stability and degradation are critical factors in its long-term efficacy. Studies have shown that it maintains its inhibitory activity over extended periods, making it a viable candidate for long-term treatment regimens
Dosage Effects in Animal Models
The effects of 1H-Pyrrolo[2,3-b]pyridine-3-carboxamide vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, it may cause adverse effects, including toxicity and off-target interactions. Determining the optimal dosage is crucial for maximizing therapeutic benefits while minimizing side effects.
Metabolic Pathways
1H-Pyrrolo[2,3-b]pyridine-3-carboxamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its activity. The compound’s metabolism can affect its bioavailability and efficacy. Understanding these pathways is essential for optimizing its use in therapeutic applications .
Transport and Distribution
Within cells and tissues, 1H-Pyrrolo[2,3-b]pyridine-3-carboxamide is transported and distributed through interactions with specific transporters and binding proteins These interactions influence its localization and accumulation, affecting its overall activity and effectiveness
Subcellular Localization
The subcellular localization of 1H-Pyrrolo[2,3-b]pyridine-3-carboxamide plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its localization can provide insights into its mechanism of action and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrolo[2,3-b]pyridine-3-carboxamide typically involves the construction of the pyrrolo[2,3-b]pyridine core followed by the introduction of the carboxamide group. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminopyridine with ethyl acetoacetate in the presence of a base can yield the pyrrolo[2,3-b]pyridine core, which can then be further functionalized to introduce the carboxamide group .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .
化学反応の分析
Types of Reactions: 1H-Pyrrolo[2,3-b]pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyridine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or halides under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines .
類似化合物との比較
1H-Pyrazolo[3,4-b]pyridine: Another heterocyclic compound with similar biological activities.
1H-Pyrrolo[3,2-b]pyridine: Shares structural similarities and exhibits comparable kinase inhibitory properties.
Uniqueness: 1H-Pyrrolo[2,3-b]pyridine-3-carboxamide is unique due to its specific substitution pattern and the presence of the carboxamide group, which enhances its binding affinity and selectivity towards certain kinases .
特性
IUPAC Name |
1H-pyrrolo[2,3-b]pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c9-7(12)6-4-11-8-5(6)2-1-3-10-8/h1-4H,(H2,9,12)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQZYCDBHEULOFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC=C2C(=O)N)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50505535 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50505535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74420-16-9 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine-3-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74420-16-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50505535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-pyrrolo[2,3-b]pyridine-3-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 1H-Pyrrolo[2,3-b]pyridine-3-carboxamide derivatives interesting for anticancer therapy?
A: Research suggests that certain derivatives of 1H-Pyrrolo[2,3-b]pyridine-3-carboxamide demonstrate promising interactions with human Aurora B kinase. [, ] This enzyme plays a crucial role in cell division, and its dysregulation is linked to cancer development. [] By inhibiting Aurora B kinase, these compounds could potentially disrupt cancer cell growth and proliferation.
Q2: How does the structure of 1H-Pyrrolo[2,3-b]pyridine-3-carboxamide derivatives influence their activity against Aurora B kinase?
A: Computational studies utilizing molecular docking and pharmacophore modeling have provided insights into the structure-activity relationship. [, ] For instance, compound C13 (N-{(Z)-2-[4-(dimethylamino)phenyl]ethenyl}-1H-pyrrolo[2,3-b]pyridine-3-carboxamide) displayed a high binding affinity to Aurora B kinase. [, ] These studies highlight the importance of specific substituents and their spatial arrangement for potent inhibitory activity.
Q3: Beyond anticancer potential, have 1H-Pyrrolo[2,3-b]pyridine-3-carboxamide derivatives been explored in other contexts?
A: Yes, several 1H-Pyrrolo[2,3-b]pyridine-3-carboxamide derivatives have been identified in seized materials as novel psychoactive substances (NPS). [, ] These synthetic cannabinoids, including NNL-1, NNL-3, and 5F-AKB-48-7N, highlight the diverse applications and potential risks associated with this chemical class. [, ]
Q4: What analytical techniques have been employed to characterize and identify these compounds?
A4: Researchers have utilized a combination of advanced analytical techniques to study 1H-Pyrrolo[2,3-b]pyridine-3-carboxamide derivatives. These include:
- Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS): This technique enables the separation and identification of compounds based on their mass-to-charge ratio, providing structural information. []
- Gas Chromatography-Mass Spectrometry (GC-MS): This method separates and identifies volatile compounds based on their retention time and mass spectra, offering valuable insights into their chemical structure. [, ]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information by analyzing the magnetic properties of atomic nuclei, aiding in the identification and characterization of novel compounds. [, ]
Q5: What are the potential implications of discovering new synthetic cannabinoids like those derived from 1H-Pyrrolo[2,3-b]pyridine-3-carboxamide?
A: The emergence of novel synthetic cannabinoids presents significant challenges for public health and forensic investigations. [, ] Their unpredictable pharmacological effects and potential for abuse necessitate continuous monitoring and development of analytical methods for detection and identification in biological and seized samples. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[3-(methylamino)propyl]oxolane-2-carboxamide](/img/structure/B1354531.png)

![Ethanone, 1-[3-(heptyloxy)phenyl]-](/img/structure/B1354533.png)
![ethyl 3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate](/img/structure/B1354535.png)



![2-Methylimidazo[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B1354550.png)

![6-(trifluoromethyl)benzo[d]isoxazol-3-amine](/img/structure/B1354554.png)


![5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3(2H)-one hydrochloride](/img/structure/B1354557.png)

